2-(3-cyano-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
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Overview
Description
2-(3-cyano-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic compound that features an indole core, a cyano group, and a benzodioxepin moiety
Preparation Methods
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the cyano group and the benzodioxepin moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The methoxy group in the benzodioxepin moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-cyano-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The cyano group and benzodioxepin moiety may also contribute to its biological effects by influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with cyano groups and benzodioxepin moieties. Compared to these compounds, 2-(3-cyano-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide may exhibit unique properties due to the specific arrangement of its functional groups. Examples of similar compounds include:
- 2-(1H-indol-3-yl)acetonitrile
- 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide |
InChI |
InChI=1S/C22H21N3O4/c1-27-19-10-21-20(28-7-4-8-29-21)9-15(19)12-24-22(26)14-25-13-16(11-23)17-5-2-3-6-18(17)25/h2-3,5-6,9-10,13H,4,7-8,12,14H2,1H3,(H,24,26) |
InChI Key |
IFNPVDOOMDYBBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C#N)OCCCO2 |
Origin of Product |
United States |
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